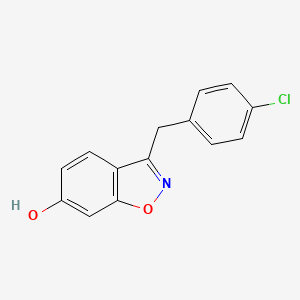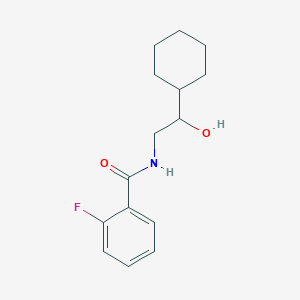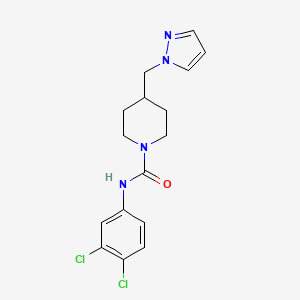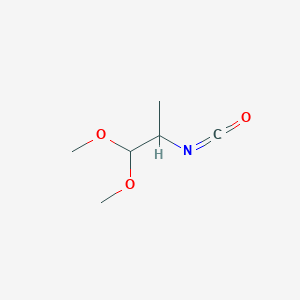
Propane, 2-isocyanato-1,1-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Propane, 2-isocyanato-1,1-dimethoxy-” is a derivative of propane, which is a three-carbon alkane with the molecular formula C3H8 . The “2-isocyanato-” part suggests the presence of an isocyanate group (–N=C=O) on the second carbon of the propane molecule . The “1,1-dimethoxy-” part indicates that there are two methoxy groups (–O–CH3) on the first carbon of the propane molecule .
Molecular Structure Analysis
Based on the name, the molecular structure of “Propane, 2-isocyanato-1,1-dimethoxy-” would have a three-carbon backbone (from the propane), with an isocyanate group attached to the second carbon and two methoxy groups attached to the first carbon . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which isn’t indicated in the name.Chemical Reactions Analysis
Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines, to form ureas and urethanes . Methoxy groups are generally quite stable but can be cleaved under certain conditions .Scientific Research Applications
Lithium-Ion Battery Enhancement Propane, 2-isocyanato-1,1-dimethoxy- (specifically 2,2-Dimethoxy-propane) has been studied as an additive in lithium-ion batteries. It contributes to the formation of passive films on the graphite anode surface, enhancing the cyclic life and storage performance of the batteries, especially at high temperatures (Chang et al., 2007).
Catalytic Reduction of NOx In the catalytic reduction of NOx with propane on H/Cu-ZSM-5, the propane variant aids in the conversion of isocyano to isocyanato species, which subsequently lead to NH3 formation. This process is evident at 623 K, showing its potential in environmental applications (Poignant et al., 1996).
Dental Resin Synthesis A variant of propane, 2-isocyanato-1,1-dimethoxy-, is used in synthesizing a new dimethacrylate monomer as a substitute for Bis-GMA in dental materials. This variant exhibits advantages such as higher conversion rates and better mechanical properties after water immersion, enhancing dental resin systems (Yin et al., 2016).
Combustion and Flame Studies The variant is used in the study of combustion and flame, particularly in the analysis of opposed flow diffusion flames of C3 oxygenated hydrocarbons. This helps in understanding oxygenated hydrocarbon combustion and developing chemical kinetic mechanisms (Sinha & Thomson, 2004).
Improved Hydrophilicity in Polydimethylsiloxanes (PDMS) Bis(propane-1,2-diol)-terminated PDMS, synthesized using propane, 2-isocyanato-1,1-dimethoxy-, shows enhanced hydrophilicity and reactivity. This advancement is significant in industries using PDMS to improve the properties of other compounds (Yang et al., 2022).
Selective Oxidation Studies In the selective oxidation of propane to acetone and 2-propanol, the variant plays a role in the formation of intermediates over catalytic surfaces. This research provides insights into the mechanism of selective oxidation in industrial chemical processes (Bravo-Suárez et al., 2008).
Mechanism of Action
Target of Action
Propane, 2-isocyanato-1,1-dimethoxy- is a chemical compound with the molecular formula C6H11NO3 The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known to be a highly reactive compound. This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets’ structure or function. The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.
Safety and Hazards
Isocyanates are known to be hazardous and can cause irritation to the skin and eyes, and respiratory problems if inhaled . Therefore, it’s likely that “Propane, 2-isocyanato-1,1-dimethoxy-” should be handled with care. Always refer to the Material Safety Data Sheet (MSDS) for the specific safety and hazard information .
Future Directions
The potential applications and future directions for “Propane, 2-isocyanato-1,1-dimethoxy-” would depend on its physical and chemical properties, as well as the needs of the industry or field of research it’s being used in. Given the reactivity of isocyanates, one possible area of interest could be in the production of polyurethanes or other polymers .
Properties
IUPAC Name |
2-isocyanato-1,1-dimethoxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-5(7-4-8)6(9-2)10-3/h5-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKPXLHSPIQLLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2404007.png)
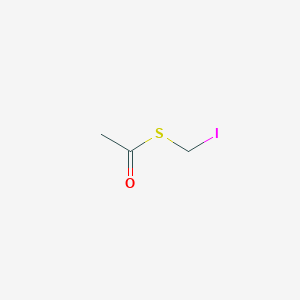
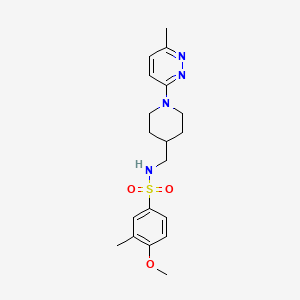
![5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2404013.png)
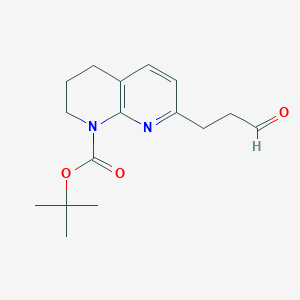

![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)
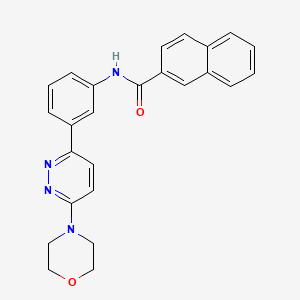
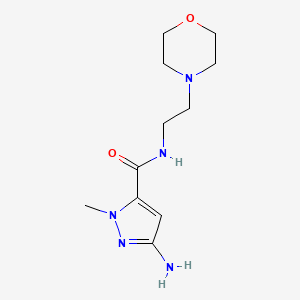
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2404025.png)

